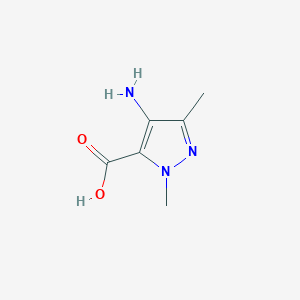
2-Fluoro-6-methoxy-4-(trifluoromethyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-6-methoxy-4-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C9H6F4O2 It is a derivative of benzaldehyde, characterized by the presence of fluorine, methoxy, and trifluoromethyl groups on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-methoxy-4-(trifluoromethyl)benzaldehyde typically involves multi-step organic reactions. One common method includes the introduction of the trifluoromethyl group via a Friedel-Crafts acylation reaction, followed by the introduction of the methoxy group through nucleophilic substitution. The fluorine atom can be introduced using electrophilic fluorination reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-6-methoxy-4-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine, methoxy, and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or fluorinating agents such as Selectfluor can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction yields alcohols.
Aplicaciones Científicas De Investigación
2-Fluoro-6-methoxy-4-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Its derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: The compound can be a precursor in the synthesis of drugs with specific pharmacological properties.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-6-methoxy-4-(trifluoromethyl)benzaldehyde depends on its specific application. In general, the presence of fluorine, methoxy, and trifluoromethyl groups can influence the compound’s reactivity and interaction with biological targets. These functional groups can enhance the compound’s stability, lipophilicity, and ability to interact with enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluorobenzaldehyde: Lacks the methoxy and trifluoromethyl groups, making it less complex.
4-Fluoro-2-(trifluoromethyl)benzaldehyde: Similar but lacks the methoxy group.
2-Chlorobenzaldehyde: Contains a chlorine atom instead of fluorine, affecting its reactivity.
Uniqueness
2-Fluoro-6-methoxy-4-(trifluoromethyl)benzaldehyde is unique due to the combination of fluorine, methoxy, and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific synthetic applications and research purposes.
Propiedades
Fórmula molecular |
C9H6F4O2 |
|---|---|
Peso molecular |
222.14 g/mol |
Nombre IUPAC |
2-fluoro-6-methoxy-4-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C9H6F4O2/c1-15-8-3-5(9(11,12)13)2-7(10)6(8)4-14/h2-4H,1H3 |
Clave InChI |
LBIXCFNBKRMKLI-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC(=C1)C(F)(F)F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(Ethoxycarbonyl)cyclohex-1-en-1-yl]benzeneboronic acid](/img/structure/B12871302.png)

![2-(Aminomethyl)-7-(methylthio)benzo[d]oxazole](/img/structure/B12871313.png)

![2-(2-Bromobenzo[d]oxazol-4-yl)acetonitrile](/img/structure/B12871333.png)
![(6R,7S)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-6,7-diol](/img/structure/B12871342.png)

![3-Methoxy-7-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B12871352.png)




![3-(2-Aminobenzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12871379.png)

